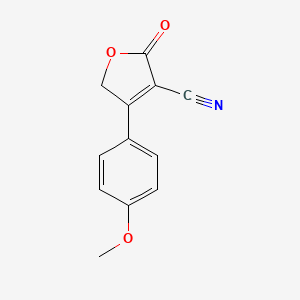

4-(4-Methoxyphenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile

Description

4-(4-Methoxyphenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a methoxyphenyl group attached to a furan ring, which is further substituted with a nitrile group and a ketone group

Properties

IUPAC Name |

3-(4-methoxyphenyl)-5-oxo-2H-furan-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c1-15-9-4-2-8(3-5-9)11-7-16-12(14)10(11)6-13/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOKJRWGDDCCDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)OC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions typically include the use of a solvent such as ethanol and a base like piperidine. The reaction mixture is heated under reflux to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(4-Methoxyphenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.

Medicine: It may exhibit pharmacological properties that are useful in the treatment of various diseases, including cancer and inflammatory conditions.

Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a modulation of biological processes. For example, it could inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

4-Methoxyphenyl derivatives: Compounds such as 4-methoxyphenylamine and 4-methoxyphenylacetic acid share structural similarities with 4-(4-Methoxyphenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile.

Furan derivatives: Other furan-based compounds, like furfural and furan-2-carboxylic acid, also exhibit similar chemical properties.

Uniqueness

This compound is unique due to the combination of its methoxyphenyl group, nitrile group, and furan ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Biological Activity

4-(4-Methoxyphenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile (CAS Number: 50691-07-1) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₉NO₃

- Molecular Weight : 215.2 g/mol

- Melting Point : 189–191 °C

- Hazard Classification : Irritant

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its potential as a therapeutic agent. The following sections detail its effects on different biological targets.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. A study evaluated its ability to scavenge free radicals, demonstrating a strong correlation between structure and antioxidant efficacy. The presence of the methoxy group is believed to enhance electron donation, thereby increasing radical scavenging activity.

Enzyme Inhibition

The compound has been tested for its inhibitory effects on several enzymes relevant to neurodegenerative diseases:

- Cholinesterases : It shows moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values ranging from 10.4 μM to 34.2 μM, indicating potential use in Alzheimer's disease treatment .

- Cyclooxygenase (COX) : The compound exhibits inhibitory effects on COX-2, which is implicated in inflammatory processes. This suggests potential anti-inflammatory applications .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

- MCF-7 (Breast Cancer) : The compound demonstrated notable cytotoxicity, with IC₅₀ values indicating effective cell growth inhibition.

- Hek293 Cells : Similar cytotoxic profiles were observed, suggesting a broad-spectrum anticancer potential.

Case Studies and Research Findings

-

Study on Neuroprotective Effects :

A study investigated the neuroprotective effects of this compound in models of oxidative stress. It was found to upregulate the expression of neuroprotective proteins and reduce neuronal cell death in vitro . -

Anti-inflammatory Mechanisms :

Research highlighted the anti-inflammatory properties through inhibition of COX enzymes and reduction of pro-inflammatory cytokines in cellular models . -

Structure-Activity Relationship (SAR) :

Detailed SAR studies have shown that modifications to the phenyl ring significantly affect biological activity, particularly in enhancing enzyme inhibition and antioxidant capacity .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the functional groups in 4-(4-Methoxyphenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile?

- Methodological Answer : Combine 1H/13C NMR to identify the methoxyphenyl group (δ ~3.8 ppm for OCH3 and aromatic protons) and the dihydrofuran ring protons (δ 4.5–6.0 ppm). IR spectroscopy can confirm the carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups. For unambiguous structural confirmation, cross-reference with X-ray crystallography using programs like SHELXL to resolve bond lengths and angles, as demonstrated for analogous furan derivatives .

Q. What synthetic routes are documented for preparing this compound, and what are common side reactions?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted acetophenones with activated nitriles. For example, notes that unintended products (e.g., malononitrile adducts) may form due to competing nucleophilic attacks. Mitigate this by optimizing reaction conditions (e.g., temperature control, stoichiometry) and using anhydrous solvents. Raw materials like chloroacetone and aluminum chloride (as in ) are critical for initiating cyclization .

Q. How can chromatographic methods be optimized to purify this compound?

- Methodological Answer : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) to separate polar byproducts. For improved resolution, employ HPLC with a C18 column and acetonitrile/water mobile phase. Monitor purity via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) and confirm with high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the dihydrofuran ring conformation of this compound?

- Methodological Answer : Collect single-crystal data at 100 K to minimize thermal motion artifacts. Refine the structure using SHELXL , focusing on anisotropic displacement parameters for the oxo and nitrile groups. Compare bond lengths (e.g., C=O ~1.21 Å, C≡N ~1.15 Å) with related structures in the Cambridge Structural Database . For twinned crystals, apply the WinGX suite to model twin laws .

Q. What computational strategies predict the reactivity of the nitrile group in nucleophilic addition reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions at the nitrile carbon. Validate with in situ FTIR to track intermediate formation. ’s SMILES data (C#N) and PubChem entries can guide parameterization . For biological targeting, use molecular docking (AutoDock Vina) to simulate interactions with cysteine proteases .

Q. How should researchers address contradictions in reported biological activities of structurally similar furancarbonitriles?

- Methodological Answer : Conduct comparative SAR studies by synthesizing analogs with modified substituents (e.g., replacing methoxy with halogens). Use standardized assays (e.g., IC50 determination against kinase targets) to quantify potency. Cross-validate results with metabolic stability tests (microsomal incubation) to rule out pharmacokinetic confounding factors .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Methodological Answer : Perform pH-dependent stability studies (HPLC monitoring) to track degradation. Under basic conditions, the nitrile may hydrolyze to an amide via nucleophilic attack, while acidic conditions could protonate the furan oxygen, destabilizing the ring. LC-MS/MS can identify degradation products, supported by NBO analysis to assess charge distribution .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for this compound?

- Methodological Answer : Variations may arise from polymorphism or residual solvents. Perform DSC/TGA to confirm melting points and check for solvates. Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) and compare PXRD patterns. Cross-reference with single-crystal data to identify polymorphic forms .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.